4-[(1R)-1-Hydroxyethyl]-2-nitrophenol
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Overview
Description
4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is an organic compound with the molecular formula C8H9NO4 It is characterized by a nitro group (-NO2) and a hydroxyethyl group (-CH(OH)CH3) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of 4-ethylphenol to form 4-nitro-2-ethylphenol, which is then subjected to oxidation to introduce the hydroxy group, resulting in 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-Hydroxyethyl]-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 4-[(1R)-1-Hydroxyethyl]-2-aminophenol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed.
Major Products
Oxidation: Formation of 4-[(1R)-1-Ketoethyl]-2-nitrophenol or 4-[(1R)-1-Carboxyethyl]-2-nitrophenol.
Reduction: Formation of 4-[(1R)-1-Hydroxyethyl]-2-aminophenol.
Substitution: Formation of halogenated or sulfonated derivatives of the compound.
Scientific Research Applications
4-[(1R)-1-Hydroxyethyl]-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyethyl group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Lacks the hydroxyethyl group, making it less soluble and less reactive in certain chemical reactions.
2-Nitrophenol: The nitro group is positioned differently, affecting its reactivity and biological activity.
4-Aminophenol: Contains an amino group instead of a nitro group, leading to different chemical and biological properties
Uniqueness
4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is unique due to the presence of both a hydroxyethyl group and a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(1R)-1-hydroxyethyl]-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-5,10-11H,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJFHPWXFUVRCD-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1932416-35-7 |
Source
|
Record name | 4-[(1R)-1-hydroxyethyl]-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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